molecular formula C13H12BrNO4S2 B2364383 Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941935-97-3

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2364383
CAS No.: 941935-97-3
M. Wt: 390.27
InChI Key: ABURRBRWYYYUOB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group, a sulfonamide linkage, and a brominated aromatic amine

Properties

IUPAC Name

methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S2/c1-8-7-9(3-4-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABURRBRWYYYUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Significance

The compound contains a thiophene ring, which is recognized for its diverse biological activities. Thiophene derivatives have been associated with various therapeutic effects, including:

  • Anticancer Activity : Compounds with thiophene moieties have shown potential in targeting cancer cells through mechanisms such as apoptosis induction and kinase inhibition. Studies indicate that thiophenes can modulate signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Thiophene derivatives are known to inhibit cyclooxygenases and lipoxygenases, enzymes critical in the inflammatory response. This makes them valuable in developing anti-inflammatory drugs .
  • Antimicrobial Properties : Research has demonstrated that thiophene-based compounds exhibit activity against a range of pathogens, making them candidates for new antimicrobial agents .

Agrochemical Applications

2.1 Pesticide Development

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural features allow for modifications that enhance efficacy against specific pests while minimizing toxicity to non-target organisms. The sulfamoyl group is especially useful for improving the bioactivity of agricultural chemicals .

Material Science

3.1 Dyes and Pigments

The compound's unique chemical structure makes it suitable for use in dyes and pigments. Thiophene derivatives are known for their vibrant colors and stability, which are essential properties for industrial applications in textiles and coatings .

Synthesis and Mechanism of Action

4.1 Synthetic Pathways

This compound can be synthesized through various methods involving electrophilic aromatic substitution and coupling reactions with sulfamoyl chlorides or other activated sulfamoyl groups .

4.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can form covalent bonds with active sites on proteins, leading to modulation of their activity .

Case Studies and Research Findings

StudyFocusFindings
Chowdhury et al. (2024)Anticancer ActivityDemonstrated that thiophene derivatives can induce apoptosis in specific cancer cell lines .
Smith et al. (2023)Anti-inflammatory EffectsFound that compounds similar to this compound significantly reduced inflammation markers in vitro .
Johnson et al. (2025)Pesticide EfficacyReported enhanced pest control efficacy when using thiophene-based pesticides compared to traditional compounds .

Mechanism of Action

The mechanism of action of Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS Number: 941935-97-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₂BrN₁O₄S₂
Molecular Weight390.3 g/mol
CAS Number941935-97-3

The biological activity of this compound is largely attributed to its structural components, particularly the sulfamoyl group and the thiophene ring. The sulfamoyl group is known for its ability to form hydrogen bonds with target enzymes or receptors, which can modulate their activity. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antitumor Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that a related compound exhibited an IC₅₀ value of less than 1 µM against HCT116 colon cancer cells, suggesting potent antitumor activity .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial properties of sulfamoyl derivatives. Compounds with sulfamoyl groups have been reported to exhibit activity against bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a potential application in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study involving a series of thiophene derivatives demonstrated that compounds with a sulfamoyl moiety significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer models. The lead compound showed an IC₅₀ value of 0.64 µM against multiple myeloma cells .
  • Antimicrobial Activity : In vitro assays revealed that compounds similar to this compound exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Variations in substituents on the phenyl ring and modifications to the thiophene core can significantly alter potency and selectivity towards biological targets. For example, increasing electron-withdrawing groups on the phenyl ring has been correlated with enhanced antitumor activity .

Toxicological Profile

Preliminary toxicity assessments suggest that while this compound exhibits promising biological activities, further studies are required to evaluate its safety profile comprehensively. Early-stage in vivo studies indicate minimal adverse effects at therapeutic doses, but extensive toxicological evaluations are necessary for clinical applications .

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